molecular formula C20H16BrN3 B3845752 3-[1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine

3-[1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine

Cat. No.: B3845752
M. Wt: 378.3 g/mol
InChI Key: WKUJFBHGHFCELO-UHFFFAOYSA-N
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Description

3-[1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine is a complex organic compound that features a pyrazole ring fused with a pyridine ring, and substituted with phenyl and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazones with α,β-unsaturated ketones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. Catalysts such as palladium or copper complexes might be employed to facilitate the cyclization process, and advanced purification techniques like recrystallization or chromatography are used to isolate the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Phenyl-substituted pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for metal complexes.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential as anti-inflammatory, anti-cancer, and antimicrobial agents. The presence of the pyrazole and pyridine rings makes it a versatile scaffold for drug design.

Industry: In material science, this compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Mechanism of Action

The biological activity of 3-[1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine is often attributed to its ability to interact with specific enzymes or receptors in the body. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to biological targets. The bromophenyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • 3-[1-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine
  • 3-[1-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine

Comparison: Compared to its analogs, 3-[1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine may exhibit different reactivity and biological activity due to the presence of the bromine atom. Bromine’s larger atomic size and higher electronegativity compared to chlorine or methyl groups can influence the compound’s electronic properties and its interactions with biological targets, potentially leading to unique pharmacological profiles.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-[2-(4-bromophenyl)-3-phenyl-3,4-dihydropyrazol-5-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3/c21-17-8-10-18(11-9-17)24-20(15-5-2-1-3-6-15)13-19(23-24)16-7-4-12-22-14-16/h1-12,14,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUJFBHGHFCELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CN=CC=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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